macrostemonoside D macrostemonoside D
Brand Name: Vulcanchem
CAS No.: 143049-27-8
VCID: VC0122317
InChI: InChI=1S/C53H86O24/c1-21-8-13-52(69-19-21)22(2)34-29(75-52)15-28-26-7-6-24-14-25(9-11-50(24,4)27(26)10-12-51(28,34)5)53(77-49-44(67)41(64)37(60)33(72-49)20-68-23(3)57)46(74-48-43(66)40(63)36(59)31(17-55)71-48)45(38(61)32(18-56)76-53)73-47-42(65)39(62)35(58)30(16-54)70-47/h21-22,24-49,54-56,58-67H,6-20H2,1-5H3/t21-,22+,24?,25?,26?,27?,28?,29+,30-,31-,32+,33-,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45+,46-,47+,48+,49+,50+,51+,52?,53+/m1/s1
SMILES: CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)COC(=O)C)O)O)O)C)C)C)OC1
Molecular Formula: C53H86O24
Molecular Weight: 1107.2 g/mol

macrostemonoside D

CAS No.: 143049-27-8

Main Products

VCID: VC0122317

Molecular Formula: C53H86O24

Molecular Weight: 1107.2 g/mol

macrostemonoside D - 143049-27-8

CAS No. 143049-27-8
Product Name macrostemonoside D
Molecular Formula C53H86O24
Molecular Weight 1107.2 g/mol
IUPAC Name [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3R,4S,5S,6S)-5-hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C53H86O24/c1-21-8-13-52(69-19-21)22(2)34-29(75-52)15-28-26-7-6-24-14-25(9-11-50(24,4)27(26)10-12-51(28,34)5)53(77-49-44(67)41(64)37(60)33(72-49)20-68-23(3)57)46(74-48-43(66)40(63)36(59)31(17-55)71-48)45(38(61)32(18-56)76-53)73-47-42(65)39(62)35(58)30(16-54)70-47/h21-22,24-49,54-56,58-67H,6-20H2,1-5H3/t21-,22+,24?,25?,26?,27?,28?,29+,30-,31-,32+,33-,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45+,46-,47+,48+,49+,50+,51+,52?,53+/m1/s1
Standard InChIKey DYIQIQXTTUXBQD-DZYXBILISA-N
Isomeric SMILES C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)[C@@]7([C@@H]([C@H]([C@H]([C@@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)O)O)O)C)C)C)OC1
SMILES CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)COC(=O)C)O)O)O)C)C)C)OC1
Canonical SMILES CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)COC(=O)C)O)O)O)C)C)C)OC1
Synonyms macrostemonoside D
tigogenin 3-O-beta-D-glucopyranosyl(1-2)(beta-D-glucopyranosyl(1-3)(6-O-acetyl-beta-D-glucopyranosyl))(1-4)-beta-D-galactopyranoside
PubChem Compound 197481
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator